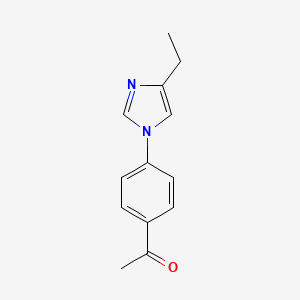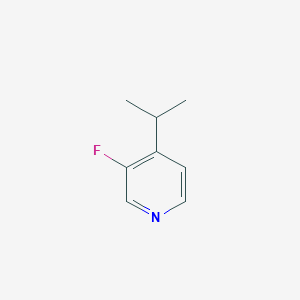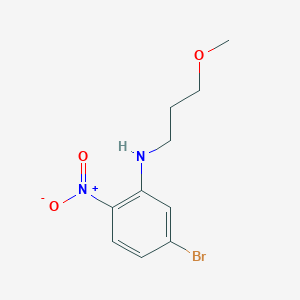
methyl 2-hydroxy-4-vinylbenzoate
概述
描述
methyl 2-hydroxy-4-vinylbenzoate is an organic compound with a complex structure that includes both hydroxyl and vinyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4-vinylbenzoate typically involves the esterification of 2-Hydroxy-4-vinyl-benzoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity compounds.
化学反应分析
Types of Reactions
methyl 2-hydroxy-4-vinylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Hydroxy-4-vinyl-benzoic acid.
Reduction: Formation of 2-Hydroxy-4-ethyl-benzoic acid methyl ester.
Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.
科学研究应用
methyl 2-hydroxy-4-vinylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of methyl 2-hydroxy-4-vinylbenzoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the vinyl group can participate in addition reactions. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Methyl 2-hydroxybenzoate:
Methyl 4-hydroxybenzoate: Similar structure but with the hydroxyl group in a different position.
Methyl 2,4-dihydroxybenzoate: Contains an additional hydroxyl group compared to methyl 2-hydroxy-4-vinylbenzoate.
Uniqueness
This compound is unique due to the presence of both hydroxyl and vinyl groups, which confer distinct chemical reactivity and potential applications. The vinyl group allows for additional chemical modifications, making this compound versatile in various synthetic and industrial processes.
属性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC 名称 |
methyl 4-ethenyl-2-hydroxybenzoate |
InChI |
InChI=1S/C10H10O3/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h3-6,11H,1H2,2H3 |
InChI 键 |
DHULXNNMTLLPQH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)C=C)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Propanedioic acid, [(3,4-dimethoxyphenyl)methyl]-, diethyl ester](/img/structure/B8505923.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-phenylurea](/img/structure/B8505939.png)







